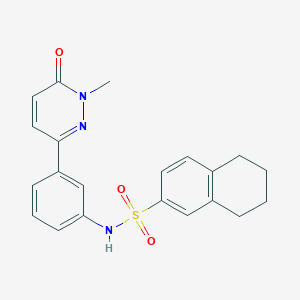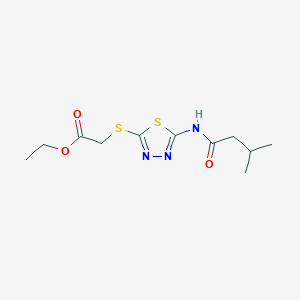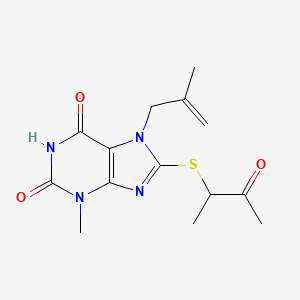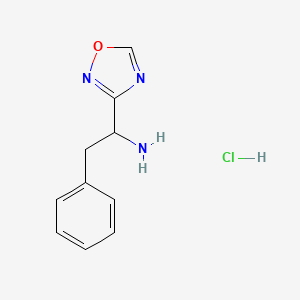
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Parkinson’s Disease (PD) : PD is a progressive neurodegenerative disorder characterized by slow movement, tremors, and stiffness due to the loss of dopaminergic neurons in the brain’s substantia nigra. The concentration of dopamine decreases in PD patients. The irregular expression of the monoamine oxidase (MAO) enzyme, specifically type B (MAO-B), contributes to oxidative deamination of biogenic amines like dopamine. Existing MAO-B inhibitors have side effects, necessitating the development of new compounds. Recent studies have identified potential MAO-B inhibitors with good binding affinity .
Neurodegenerative Disorders and MAO-B Inhibition
Propiedades
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-24-21(25)12-11-20(22-24)17-7-4-8-18(13-17)23-28(26,27)19-10-9-15-5-2-3-6-16(15)14-19/h4,7-14,23H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBVQKQQATVHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2463277.png)
![2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride](/img/structure/B2463278.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2463281.png)
![2-[But-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2463282.png)
![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione](/img/structure/B2463283.png)
![N,6-dimethyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2463285.png)


![N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2463288.png)



